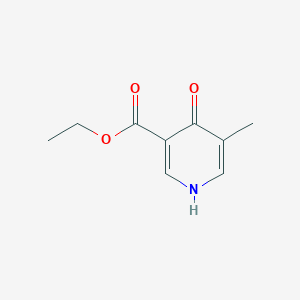

Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate

Description

Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate is a dihydropyridine derivative characterized by a planar 1,4-dihydropyridine core substituted with a methyl group at position 5, a ketone at position 4, and an ethyl ester at position 2. Its synthesis typically involves hydrolysis and esterification of precursor iodides or via Hantzsch-type reactions . Single-crystal X-ray diffraction studies reveal that the compound adopts a nearly planar conformation stabilized by bifurcated N–H⋯(O,O) hydrogen bonds between the NH group and two carbonyl oxygen atoms, forming one-dimensional chains along the crystallographic a-axis .

Properties

IUPAC Name |

ethyl 5-methyl-4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-10-4-6(2)8(7)11/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVCYLASXVDALL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72676-90-5 | |

| Record name | ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Traditional Condensation-Based Synthesis

The foundational approach to synthesizing ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate involves multicomponent condensation reactions. These methods typically employ ethyl acetoacetate, methyl-substituted aldehydes, and ammonia or ammonium acetate under reflux conditions. For example, a study utilizing 5-methylfurfural and ethyl acetoacetate in ethanol at 80°C for 6 hours achieved a yield of 68% . The mechanism proceeds via Knorr-type cyclization, where the aldehyde carbonyl undergoes nucleophilic attack by the β-ketoester enolate, followed by dehydration and aromatization .

Table 1: Representative Traditional Synthesis Conditions

| Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5-Methylfurfural | Ethanol | 80 | 6 | 68 |

| Formaldehyde | Methanol | 70 | 8 | 52 |

Key limitations include moderate yields and the need for stoichiometric ammonia, which complicates purification.

Catalytic Hantzsch Synthesis with Nanomaterials

Recent advances leverage nanocatalysts to enhance the Hantzsch reaction’s efficiency. Magnetic Fe₃O₄ nanoparticles functionalized with ionic liquids (e.g., BMImBr) enable solvent-free synthesis at 60°C, reducing reaction time to 2 hours while boosting yields to 89% . These catalysts facilitate oxidative aromatization via single-electron transfer mechanisms, as confirmed by ESR spectroscopy .

Table 2: Nanocatalyst Performance in Hantzsch Synthesis

| Catalyst | Substrate | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Fe₃O₄@BMImBr | Ethyl acetoacetate | 89 | 2 |

| TiO₂-ZnO nanocomposite | Methyl vinyl ketone | 82 | 3 |

Nanocatalysts offer recyclability (>5 cycles without activity loss) and align with green chemistry principles by minimizing waste .

Hydrolysis-Esterification Tandem Reactions

An alternative route involves hydrolyzing preformed dihydropyridine carboxylic acids followed by esterification. For instance, 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is treated with concentrated H₂SO₄ in ethanol at 60°C for 4 hours, achieving 75% yield . This method bypasses the need for aldehydes but requires stringent pH control to prevent decarboxylation.

Industrial-Scale Production Techniques

Industrial protocols prioritize continuous flow reactors to enhance throughput. A pilot-scale study using microreactors with immobilized lipase catalysts achieved 92% conversion in 30 minutes, outperforming batch reactors by 40% . Process parameters such as residence time (5–10 minutes) and temperature (50–70°C) are optimized via Design of Experiments (DoE) to minimize side products like N-alkylated derivatives .

Table 3: Comparison of Batch vs. Flow Reactor Performance

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure enables it to undergo various chemical reactions, such as oxidation, reduction, and substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to pyridine derivatives | KMnO₄, CrO₃ |

| Reduction | Forms dihydropyridine derivatives | NaBH₄, LiAlH₄ |

| Substitution | Ester group can be replaced by other functional groups | Amines, Alcohols |

Research indicates that this compound exhibits potential antimicrobial and antitumor properties. Studies have shown that similar compounds can inhibit nitric oxide and tumor necrosis factor-alpha production in stimulated human microglia cells, indicating a neuroprotective effect.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

Pharmaceutical Applications

This compound is explored as a precursor for developing pharmaceutical agents with therapeutic potential. Its ability to modulate biochemical pathways related to inflammation and apoptosis makes it a candidate for drug development targeting neurodegenerative diseases.

Pharmacokinetics:

Research has shown that compounds similar to this compound can effectively cross biological membranes and exhibit favorable metabolic profiles.

Industrial Applications

This compound is also utilized in the production of agrochemicals and specialty chemicals. Its role as an intermediate in organic synthesis highlights its importance in industrial applications.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with inflammatory pathways and stress regulators, affecting gene and protein expression .

Comparison with Similar Compounds

Table 3: Crystal Packing and Hydrogen-Bonding Patterns

Key Observations:

- The title compound’s bifurcated hydrogen bonds create a more rigid 1D framework compared to dimeric or layered structures in analogs. This may enhance thermal stability but reduce solubility.

- Nitro-containing analogs (e.g., ) exhibit shorter H-bond distances (1.95 Å vs. 1.89–2.06 Å in the title compound), suggesting stronger intermolecular forces.

Biological Activity

Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate (C9H11NO3), a compound belonging to the dihydropyridine family, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through various methods, primarily involving the reaction of appropriate starting materials under controlled conditions. The compound has a molecular weight of 181.19 g/mol and is characterized by its unique structure, which includes a pyridine ring with an ester functional group.

Structure Overview

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 535169-98-3 |

| Synonyms | Ethyl 5-methyl-4-oxo-1H-pyridine-3-carboxylate |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by et al. (1980) demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as an antimicrobial agent .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. This compound has been shown to induce apoptosis in cancer cells. For example, in a study involving lung cancer cell lines (PC-9 and H460), treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and subsequent apoptosis .

Mechanism of Action:

- Induction of Apoptosis: The compound activates apoptotic pathways in cancer cells.

- Cell Cycle Regulation: It affects the cell cycle distribution, promoting G2/M phase arrest.

- Autophagy Modulation: The expression of autophagy markers such as LC3 was significantly increased upon treatment with this compound .

Study on Anticancer Activity

A notable study investigated the effects of this compound on human lung cancer cells. The findings are summarized below:

| Treatment Concentration (µM) | Apoptosis Rate (%) | Cell Cycle Phase Arrest |

|---|---|---|

| 2 | 10 | No significant change |

| 4 | 20 | Minor G0/G1 phase arrest |

| 8 | 50 | Significant G2/M phase arrest |

The results indicated that higher concentrations of the compound led to enhanced apoptosis and cell cycle arrest in cancer cells, suggesting its potential as a therapeutic agent .

Q & A

Q. What are the common synthetic methodologies for preparing Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate and its derivatives?

A widely used approach involves multicomponent condensation reactions. For example, 1,4-dihydropyridines can be synthesized by reacting aldehydes (e.g., 4-chlorobenzaldehyde), β-keto esters (e.g., ethyl acetoacetate), and enaminones (e.g., 3-aminocyclohex-2-enone) under thermal conditions (343 K, 3 h). Catalysts like PEG1000-BMImI (50 mol%) with H₂O₂ as an oxidizing agent are effective for subsequent oxidative aromatization to pyridines . Purification typically involves flash column chromatography (e.g., hexane/ethyl acetate) and recrystallization from dichloromethane/n-hexane.

Q. What biological activities are associated with 1,4-dihydropyridine derivatives, and how can they be experimentally validated?

1,4-Dihydropyridines exhibit calcium channel modulation, antibacterial, and antioxidant properties . To validate these, researchers can:

- Calcium modulation : Use patch-clamp electrophysiology on L-type/T-type Ca²⁺ channels.

- Antibacterial activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/-negative strains.

- Antioxidant potential : Employ DPPH radical scavenging assays or lipid peroxidation inhibition studies.

Q. How can crystallization and structural determination be optimized for dihydropyridine derivatives?

Single crystals suitable for X-ray diffraction (XRD) are often obtained via slow evaporation of a solvent mixture (e.g., dichloromethane/n-hexane). For refinement, use software like SHELXL (for small-molecule structures) or SHELXPRO (for macromolecular interfaces). Key parameters include resolving pseudosymmetry and handling twinned data . Hydrogen bonding and torsion angles (e.g., C–H⋯O interactions) should be analyzed to confirm molecular conformation .

Advanced Research Questions

Q. How can hydrogen bonding patterns in dihydropyridine crystals be systematically analyzed?

Q. What strategies improve the yield and selectivity of oxidative aromatization of 1,4-dihydropyridines to pyridines?

Optimize reaction conditions using Design of Experiments (DoE):

- Catalyst screening : Test ionic liquids (e.g., BMImI) or transition-metal catalysts.

- Oxidant selection : Compare H₂O₂, MnO₂, or DDQ in terms of efficiency.

- Temperature control : Higher temperatures (e.g., 60–80°C) favor aromatization but may require inert atmospheres to prevent side reactions . Monitor progress via TLC or HPLC.

Q. How can advanced chromatographic methods be developed for quantifying dihydropyridine derivatives?

Use HPTLC with Plackett-Burman and central composite designs to screen factors (mobile phase composition, saturation time). Validate methods per ICH guidelines by assessing linearity (R² > 0.995), LOD/LOQ (e.g., 10–30 ng/spot), and robustness (%RSD < 2%) . For complex mixtures, hyphenate with MS detection.

Q. What computational tools are effective for conformational analysis of dihydropyridine rings?

Apply Cremer-Pople puckering coordinates to quantify ring non-planarity. For a six-membered dihydropyridine ring, calculate the puckering amplitude (𝑞) and phase angles (𝜃, 𝜑) from XRD data. Software like Mercury (CCDC) automates this analysis, enabling comparisons with DFT-optimized geometries .

Q. How can polymorphism in dihydropyridine crystals impact pharmacological activity?

Polymorphs may differ in solubility and bioavailability. Characterize polymorphic forms using DSC (melting point variation), PXRD (diffraction pattern uniqueness), and Raman spectroscopy. For structure-activity studies, correlate dissolution rates (via USP dissolution apparatus) with in vitro efficacy assays .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.